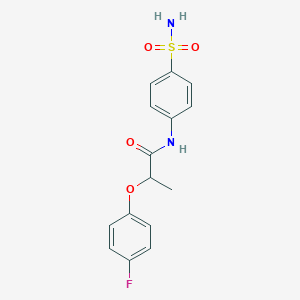
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FSPP and is commonly used as a tool compound to study the activity of enzymes that are involved in various biological processes.
作用機序
FSPP inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to be a competitive inhibitor of carbonic anhydrases and a non-competitive inhibitor of histone deacetylases.
Biochemical and physiological effects:
FSPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using FSPP in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a useful tool compound for studying enzyme activity. However, one limitation of using FSPP is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on FSPP, including the identification of new enzyme targets, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of FSPP and its potential for off-target effects.
合成法
The synthesis of FSPP involves the reaction of 4-fluoroanisole with 4-aminobenzenesulfonamide in the presence of a catalyst. The resulting product is then reacted with 2-bromo-N-(4-sulfamoylphenyl)propanamide to produce FSPP.
科学的研究の応用
FSPP has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and drug discovery. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrases and histone deacetylases.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULWDOZXXYGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848465.png)
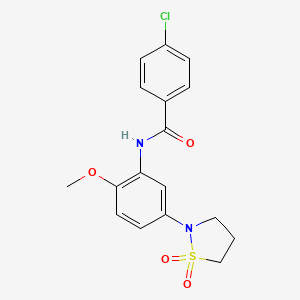
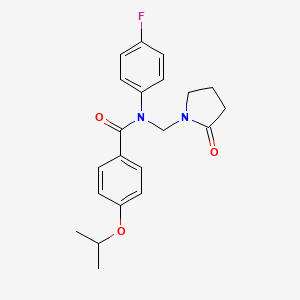

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(2-thienylcarbonyl)oxy]amine](/img/structure/B2848471.png)
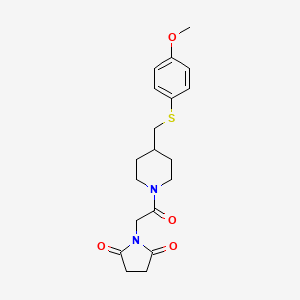
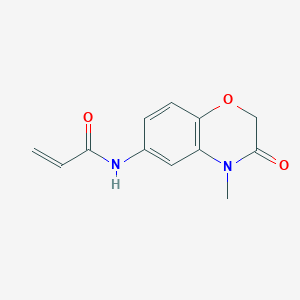
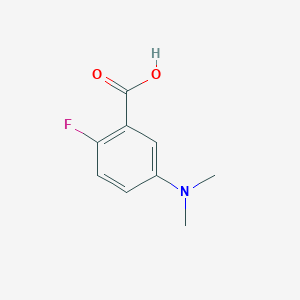
![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)
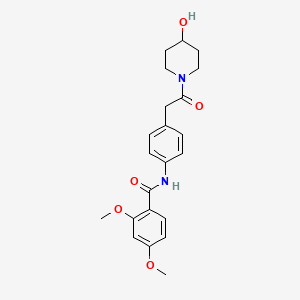
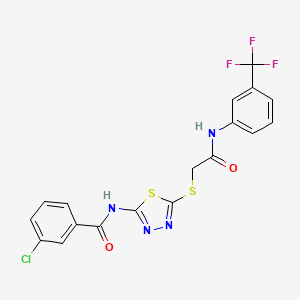
![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2848480.png)